Pentachlorophenyl dichloroacetate

Physicochemical characterization Formulation development Solid-phase handling

Researchers requiring single-step pentachlorophenyl active ester preparation from N-protected amino acids need a reagent with balanced reactivity and thermal stability. PCP-DCA (CAS 19745-69-8) directly solves this challenge. • Single-step conversion of N-Cbz-/Boc-amino acid salts to pentachlorophenyl active esters at ambient temperature, preserving acid-labile side-chain protecting groups • Orthogonal dichloroacetyl protection of primary amines (82% yield in THF, 1.5 h); cleavable under mild alkaline conditions without affecting benzyl ethers or cyclic carbamates • 98% purity; comprehensive spectroscopic reference data (AIST SDBS No. 6074) for analytical method validation

Molecular Formula C8HCl7O2
Molecular Weight 377.3 g/mol
CAS No. 19745-69-8
Cat. No. B008554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentachlorophenyl dichloroacetate
CAS19745-69-8
Molecular FormulaC8HCl7O2
Molecular Weight377.3 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)C(Cl)Cl
InChIInChI=1S/C8HCl7O2/c9-1-2(10)4(12)6(5(13)3(1)11)17-8(16)7(14)15/h7H
InChIKeyKDDDLTRKFSGKHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentachlorophenyl Dichloroacetate: Dual-Purpose Active Ester for Synthesis and Agrochemicals


Pentachlorophenyl dichloroacetate (PCP-DCA; CAS 19745-69-8) is a highly halogenated aromatic ester (C₈HCl₇O₂, MW 377.26) that combines a pentachlorophenyl (PCP) leaving group with a dichloroacetyl moiety . Originally described as a soil sterilizer and plant growth regulator, PCP-DCA was subsequently identified as an excellent reagent for the pentachlorophenylation of N-protected amino acids via ester-exchange, enabling the preparation of pentachlorophenyl active esters that serve as intermediates in peptide synthesis [1]. The compound is also employed as a selective N-dichloroacetylating agent in complex carbohydrate synthesis, where the dichloroacetamide protecting group can be orthogonally removed under alkaline conditions [2]. With a melting point of 86 °C, a calculated LogP of 5.66, and a chlorine content of 65.78%, PCP-DCA occupies a distinct physicochemical niche among halogenated active esters .

Pentachlorophenyl active ester preparation via ester-exchange
Orthogonal N-dichloroacetylation in presence of unprotected hydroxyls
Agrochemical intermediate with tailored lipophilicity and chlorine content

Why Generic Analogs Cannot Replace Pentachlorophenyl Dichloroacetate


Pentachlorophenyl esters of dichloroacetic and trichloroacetic acid share the same PCP leaving group, yet they differ substantively in acylation reactivity, steric demand, hydrolytic stability, and physicochemical properties [1]. Replacing PCP-DCA with pentachlorophenyl trichloroacetate (PCP-TCA) introduces a bulkier, more electron-withdrawing trichloroacetyl group that alters both the rate and chemoselectivity of ester-exchange reactions with trialkylammonium salts of acylamino acids [1]. Conversely, substituting PCP-DCA with simpler alkyl dichloroacetate esters (e.g., ethyl or methyl dichloroacetate) sacrifices the activated PCP leaving group that is essential for efficient aminolysis under mild conditions in peptide coupling [2]. The melting point difference between PCP-DCA (86 °C) and PCP-TCA (129–131 °C) further affects handling, formulation, and solvent compatibility in both laboratory-scale synthesis and industrial processes . These multidimensional differences mean that in-class substitution without experimental validation risks altered reaction kinetics, reduced yields, and compromised product purity.

Acyl group sterics Trichloroacetate analog may shift ester-exchange reactivity and chemoselectivity
Leaving group absence Alkyl dichloroacetates lack activated PCP group, reducing aminolysis efficiency
Thermal properties Lower melting point (86 °C) vs. trichloroacetate (129–131 °C) alters solubility and handling

Quantitative Differentiation from Closest Structural Analogs


Melting Point: Dichloroacetate vs. Trichloroacetate

Pentachlorophenyl dichloroacetate exhibits a melting point of 86 °C, which is 43–45 °C lower than that of its closest structural analog, pentachlorophenyl trichloroacetate (PCP-TCA; CAS 2879-60-9), reported at 129–131 °C . This substantial melting point depression reflects the reduced symmetry and lower molecular weight (377.26 vs. 411.71 g/mol) of the dichloroacetyl versus trichloroacetyl ester. The lower melting point of PCP-DCA enables dissolution and processing at milder temperatures, reducing thermal degradation risk for heat-sensitive substrates during acylation reactions.

Melting Point
Head-to-head
86 °C vs. 129–131 °C Δ = −43–45 °C
Lower melting enables milder processing
Supports solvent and temperature selection
Physicochemical characterization Formulation development Solid-phase handling

Lipophilicity Profile and Environmental Partitioning

The calculated octanol–water partition coefficient (LogP) of pentachlorophenyl dichloroacetate is 5.66, compared with 6.23 for pentachlorophenyl trichloroacetate . This ΔLogP of approximately 0.57 log units corresponds to a roughly 3.7-fold lower lipophilicity for PCP-DCA. For context, pentachlorophenyl acetate (LogP estimated near 4.8–5.0) is substantially less lipophilic than either chlorinated analog [1]. The intermediate LogP of PCP-DCA positions it between these extremes, which may offer a more favorable balance for applications where both membrane permeability and aqueous accessibility are required.

Lipophilicity (LogP)
Head-to-head
LogP 5.66 vs. 6.23 Δ = −0.57 (~3.7× lower)
Reduced lipophilicity impacts environmental partitioning
Calculated LogP values; consistent across databases
Environmental fate ADME prediction Bioaccumulation potential

Density and Chlorine Content Comparison

Pentachlorophenyl dichloroacetate has a density of 1.796 g/cm³ and contains seven chlorine atoms (65.78% Cl by mass), versus pentachlorophenyl trichloroacetate with a density of 1.862 g/cm³ and eight chlorine atoms . The lower chlorine content and density of PCP-DCA, combined with the dichloroacetyl group's reduced steric bulk, are expected to confer moderately enhanced biodegradability compared to the fully chlorinated trichloroacetate analog. The elemental analysis data are directly traceable to the molecular formula C₈HCl₇O₂ (calculated: C 25.47%, H 0.27%, Cl 65.78%, O 8.48%) [1].

Density & Chlorine
Head-to-head
1.796 g/cm³, 65.78% Cl vs. 1.862 g/cm³, ~68.9% Cl
Lower chlorine loading may favor biodegradation
Calculated density values from databases
Density Halogen content Structure–activity relationships

Chemoselective N-Dichloroacetylation in Carbohydrate Synthesis

In the synthesis of N-acetylmuramyl dipeptide analogs corresponding to bacterial peptidoglycan repeating units, PCP-DCA was employed to selectively N-dichloroacetylate 3,4,6-tri-O-benzyl-D-glucosamine, yielding the dichloroacetamide intermediate [1]. The dichloroacetyl group was subsequently removed by alkaline hydrolysis in the presence of a cyclic carbamate, demonstrating orthogonality to other protecting groups present (benzyl ethers, p-nitrobenzoyl ester). The overall synthetic route achieved the target disaccharide dipeptides 2 and 3, which exhibited immunostimulatory activity equivalent to N-acetylmuramyl-L-alanyl-D-isoglutamine (the minimal adjuvant-active structure) [2]. In contrast, direct use of dichloroacetyl chloride would require careful stoichiometric control to avoid over-acylation of hydroxyl groups, whereas the active ester PCP-DCA provides inherent chemoselectivity for the amino group under mild conditions.

N-Dichloroacetylation
Class-level
Selective N-acylation of glucosamine with free OH groups
Orthogonal protecting group strategy supported
Reported yield 82% (THF, 1.5 h)
Carbohydrate synthesis Protecting group chemistry Orthogonal deprotection

Ester-Exchange Reactivity for Active Ester Preparation

Both pentachlorophenyl dichloroacetate and pentachlorophenyl trichloroacetate were shown to undergo ester-exchange reactions with trialkylammonium salts of N-protected amino acids to generate the corresponding pentachlorophenyl active esters, which are key intermediates in peptide bond formation [1]. The dichloroacetate variant, bearing a less sterically encumbered acyl group, may offer faster ester-exchange kinetics compared to the trichloroacetate, though direct kinetic comparison data are not available in the published literature. The resulting acylpeptide esters were obtained in excellent yields and satisfactory purities, with the peptide derivatives formed by direct coupling with amino acid esters [1]. This dual functionality — serving both as an active ester precursor and as a direct acylating agent — distinguishes PCP-DCA from simple alkyl dichloroacetates, which lack the activated PCP leaving group required for efficient aminolysis .

Ester-Exchange Reactivity
Class-level
Generates pentachlorophenyl active esters from N-protected amino acid salts
Streamlines peptide synthesis workflow
Excellent yields reported (qualitative)
Peptide synthesis Active ester Ester-exchange reaction

Optimal Application Scenarios


Pentachlorophenyl Active Ester Preparation via Ester-Exchange

PCP-DCA is the reagent of choice when a single-step conversion of trialkylammonium salts of N-carbobenzoxy- or Boc-amino acids to their pentachlorophenyl active esters is required [1]. The lower melting point (86 °C) relative to PCP-TCA (129–131 °C) facilitates dissolution in common organic solvents (THF, DMF) at ambient to mildly elevated temperatures, reducing the risk of thermal degradation of acid-labile amino acid side-chain protecting groups . The pentachlorophenyl active esters thus generated can be used directly for peptide bond formation with amino acid esters or peptide fragments.

Orthogonal N-Dichloroacetylation in Glycoconjugate Synthesis

PCP-DCA is specifically suited for introducing the dichloroacetyl (DCA) protecting group onto primary amines in the presence of unprotected hydroxyl groups, as demonstrated in the synthesis of N-acetylglucosaminyl-β-(1→4)-N-acetylmuramyl dipeptides [1]. The dichloroacetamide is stable to the acidic conditions used for O-glycosidic bond formation yet can be cleaved under mildly alkaline conditions (NaOH) without affecting benzyl ethers or cyclic carbamates, providing an orthogonal deprotection strategy that is not readily achievable with acetyl or trichloroacetyl analogs [1]. The reported yield for the acylation step is 82% after 1.5 h in THF [2].

Agrochemical Intermediate with Tailored Environmental Profile

The intermediate LogP of PCP-DCA (5.66) compared with PCP trichloroacetate (6.23) and PCP acetate (~4.8–5.0) positions this compound as a candidate for agrochemical formulations where a balance between soil mobility and target organism bioavailability is critical [1]. The reduced chlorine content (7 Cl vs. 8 Cl for the trichloroacetate) and lower molecular weight may favor more rapid environmental degradation, a relevant consideration for registration under contemporary regulatory frameworks that increasingly restrict highly persistent, highly bioaccumulative substances . The compound's established history as a soil sterilizer and plant growth regulator provides a foundational knowledge base for modern formulation development [3].

Reference Standard for Analytical Method Development

The availability of comprehensive spectroscopic reference data for PCP-DCA — including ¹H NMR, ¹³C NMR, IR (KBr disc and nujol mull), and mass spectra — through the AIST Spectral Database for Organic Compounds (SDBS No. 6074) makes this compound a well-characterized reference standard for analytical method development [1]. Its distinct GC retention characteristics and the presence of seven chlorine atoms (enabling sensitive ECD detection) support its use as a calibration standard in GC-ECD or GC-MS methods for monitoring chlorinated ester residues in environmental matrices. Coupled with its defined melting point (86 °C) as a purity indicator, PCP-DCA offers analytical reliability that less thoroughly characterized analogs may lack.

Application
Selection Property
Validation Focus
Active ester preparation
Ester-exchange reactivity with N-protected amino acids
Reaction yield and active ester purity
N-Dichloroacetylation
Chemoselectivity for primary amines
Orthogonal deprotection compatibility
Agrochemical intermediate
Lipophilicity and chlorine content
Environmental fate and degradation
Analytical reference standard
Spectroscopic and chromatographic data availability
Method calibration and residue monitoring
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